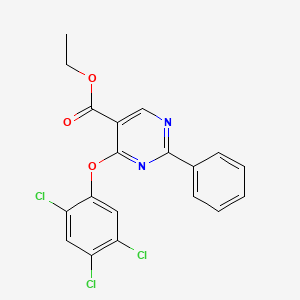
Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design of Kinase Inhibitors
Pyrimidine derivatives, due to their ability to mimic ATP, are critical in the design of kinase inhibitors. The structural framework allows for the introduction of various substituents that enhance selectivity and potency against specific kinases. The development of such inhibitors is crucial for therapeutic strategies targeting diseases mediated by kinase dysregulation, including inflammation and cancer (Scior et al., 2011).
Optoelectronic Materials
Research on pyrimidine and its derivatives highlights their importance in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended systems, exhibit promising luminescent and electroluminescent properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs), image sensors, and solar cells, underscoring the versatility of pyrimidine scaffolds in materials science (Lipunova et al., 2018).
Catalysis and Synthetic Pathways
Pyrimidine cores are pivotal in catalysis, especially in facilitating the synthesis of complex organic molecules through multi-component reactions. Their utility spans from pharmaceuticals to fine chemicals, showcasing the adaptability of pyrimidine derivatives in diverse synthetic routes. Such catalysts often involve hybrid systems combining organocatalysts, metal catalysts, and green solvents to develop environmentally benign methodologies (Parmar et al., 2023).
Antioxidant Activity
In the context of bioactivity, pyrimidine derivatives have been explored for their antioxidant potential. Understanding the mechanisms through which these compounds exert their antioxidant effects is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Ilyasov et al., 2020).
Zukünftige Richtungen
The future directions for the study of “Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3/c1-2-26-19(25)12-10-23-17(11-6-4-3-5-7-11)24-18(12)27-16-9-14(21)13(20)8-15(16)22/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXARJSFXLLRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



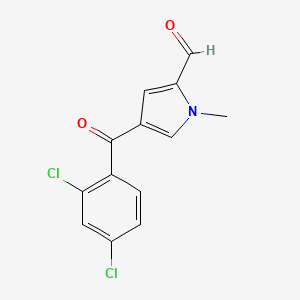


![Methyl 1-[5-(3-bromothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B3139682.png)
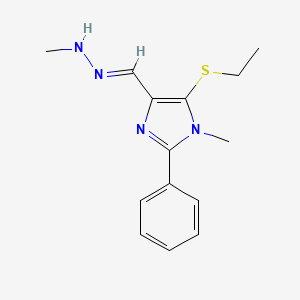
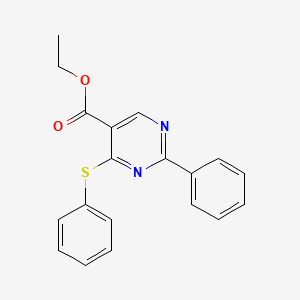
![6-oxo-4-(trifluoromethyl)-N,1-bis[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3139708.png)
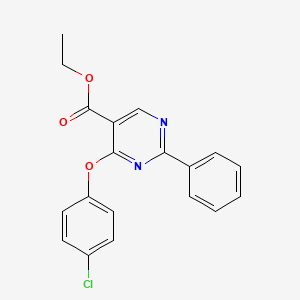
![Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B3139734.png)
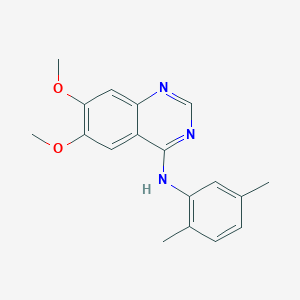
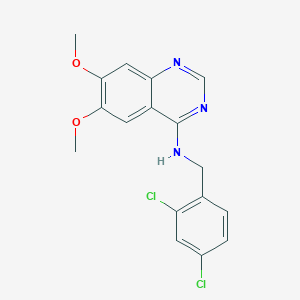
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-2-thiophen-2-ylacetamide](/img/structure/B3139761.png)
![8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139772.png)
![8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139776.png)